5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains multiple ring structures and functional groups, which can greatly influence its physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups and ring structures. For example, the alcohol group could potentially undergo reactions such as oxidation or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the alcohol group could make it more polar and potentially increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
The research into compounds with similar structural features often aims at synthesizing new molecules with potential biological or material applications. For example, the synthesis of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines involved the reaction of substituted 1-methylthio-3,4-dihydroisoquinolines, showcasing the methods to create complex molecules with specific functional groups (Glushkov et al., 2000).
Antimicrobial Applications
Some derivatives of 1,2,4-triazole, a component structurally similar to the query compound, have been synthesized and demonstrated significant antimicrobial activities. This illustrates the potential of such compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria and other pathogens (Bektaş et al., 2007).
Material Science Applications
Compounds with complex heterocyclic structures, including triazolo[3,4-a]isoquinoline derivatives, have been explored for applications in material science, such as in the fabrication of dye-sensitized solar cells (DSSCs). These applications leverage the electronic properties of such molecules for enhancing the efficiency of solar cells, particularly in harvesting light across a broader spectrum (Lee et al., 2013).
properties
IUPAC Name |
5-[(3,4-difluorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4OS/c1-2-18-25-22-28(26-18)21(29)20(30-22)19(14-7-8-16(23)17(24)11-14)27-10-9-13-5-3-4-6-15(13)12-27/h3-8,11,19,29H,2,9-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPKIHPWNBLTQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC5=CC=CC=C5C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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